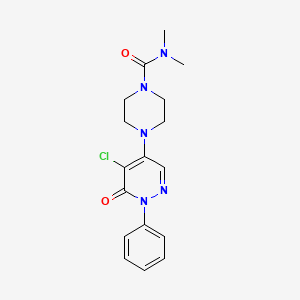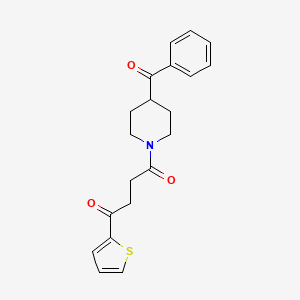
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide, also known as CEP-26401, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the family of pyridazine-based compounds and has been shown to exhibit potent pharmacological activity in preclinical studies.
Mechanism of Action
The mechanism of action of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are known to play a critical role in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit potent anti-tumor and anti-inflammatory effects in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, it has also been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is its potent pharmacological activity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for research on 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is the development of more potent and selective analogs of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide with other chemotherapeutic agents, which may enhance its anti-tumor activity. Finally, the elucidation of the precise mechanism of action of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide may provide valuable insights into the regulation of cell growth and inflammation, and may lead to the development of new therapeutic strategies for cancer and other diseases.
Synthesis Methods
The synthesis of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 5-chloro-6-oxo-1-phenylpyridazine-4-carboxylic acid with N,N-dimethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then subjected to further reactions to obtain the final product.
Scientific Research Applications
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-tumor activity in preclinical models of breast, lung, and pancreatic cancer. In addition, it has also been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
properties
IUPAC Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-20(2)17(25)22-10-8-21(9-11-22)14-12-19-23(16(24)15(14)18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFZRWOGFIBQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
